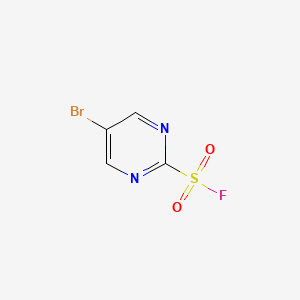

5-Bromopyrimidine-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

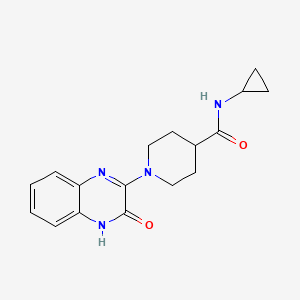

5-Bromopyrimidine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2172554-28-6 . It has a molecular weight of 241.04 .

Synthesis Analysis

A preparation method of 5 Bromopyrimidine compound has been disclosed in a patent . The method uses the piperidine carboxylic acids of N Boc 3 as initiation material . The target product is obtained through over-churning, reduction, condensation, substitution, de- tertbutyloxycarbonyl protection, condensation, reduction .Molecular Structure Analysis

The Inchi Code for this compound is 1S/C4H2BrFN2O2S/c5-3-1-7-4 (8-2-3)11 (6,9)10/h1-2H . The InChI key is GDJLFMUPNSQZNK-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

Development of Fluorosulfonylation Reagents : Leng et al. (2018) described the development of a new fluorosulfonylation reagent, 1-bromoethene-1-sulfonyl fluoride, which possesses three addressable handles (vinyl, bromide, and sulfonyl fluoride). This reagent has been applied for regioselective synthesis of 5-sulfonylfluoro isoxazoles, highlighting its utility in enriching the sulfur(VI) fluoride exchange (SuFEx) toolkit Leng & Qin, 2018.

Antimicrobial Applications : Another study by Leng et al. (2020) presented a method for the fluorosulfonylvinylation of primary and secondary amines, including amino acids and pharmaceuticals, using a clickable connective hub, 1-bromo-2-triazolethane-1-sulfonyl fluoride (BTESF). This study demonstrated that vinyl sulfonyl fluoride functionalized pharmaceuticals exhibited improved antimicrobial activity against Gram-positive bacteria Leng et al., 2020.

Electrochemical Synthesis : Laudadio et al. (2019) introduced an environmentally benign electrochemical approach for the synthesis of sulfonyl fluorides from thiols or disulfides and potassium fluoride. This method does not require additional oxidants or catalysts and has a broad substrate scope, showcasing the versatility in accessing sulfonyl fluoride groups under mild conditions Laudadio et al., 2019.

Mecanismo De Acción

Radiation-generated secondary electrons can induce resonance processes in a target molecule and fragment it via different pathways . For 5-bromopyrimidine, two primary channels for the electron induced C–Br bond cleavage have been identified: the highest vibrational resonance on vertical potential energy curve via a tunneling mechanism, and auto-dissociation along repulsive relaxed potential energy curve .

Safety and Hazards

According to the Classification and Labelling Inventory from the European Chemicals Agency (ECHA), 5-bromopyrimidine-2-sulfonyl fluoride has been classified as Acute Tox. 4 H302, Skin Corr. 1B H314, and STOT SE 3 H335 (Respiratory tract irritation) (inhalation) . Personal protective equipment/face protection should be worn when handling this compound .

Direcciones Futuras

Sulfonyl fluoride electrophiles have found significant utility as reactive probes in chemical biology and molecular pharmacology . They possess the right balance of biocompatibility (including aqueous stability) and protein reactivity . This suggests that 5-Bromopyrimidine-2-sulfonyl fluoride and similar compounds may have potential applications in these fields.

Propiedades

IUPAC Name |

5-bromopyrimidine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2O2S/c5-3-1-7-4(8-2-3)11(6,9)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJLFMUPNSQZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2172554-28-6 |

Source

|

| Record name | 5-bromopyrimidine-2-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methyl-1,2-oxazol-3-yl)-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2637381.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[(2-fluorophenyl)sulfonylamino]benzamide](/img/structure/B2637386.png)

![(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(2,4-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2637393.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2637396.png)

![N-[2-(2,5-dimethoxyphenyl)ethyl]-3-(4-isobutyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2637399.png)

![N-(4-fluorophenyl)-2-[4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)-1H-imidazol-1-yl]acetamide](/img/structure/B2637400.png)